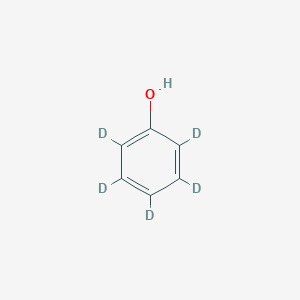

Phenol-d5

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentadeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-62-2 | |

| Record name | Phen-d5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-d5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4165-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenol-d5: A Comprehensive Technical Guide to Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical characteristics and stability of Phenol-d5, a deuterated analog of phenol (B47542). This document is intended to be a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in the synthesis of deuterated molecules.

Core Physical and Chemical Properties

This compound, also known as pentadeuteriophenol, is a stable, isotope-labeled form of phenol where the five hydrogen atoms on the aromatic ring have been replaced with deuterium.[1][2] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.[3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆D₅HO | [3] |

| Molecular Weight | 99.14 g/mol | [3][4] |

| CAS Number | 4165-62-2 | [1][5] |

| Appearance | Solid, crystals | [1][2][5] |

| Melting Point | 40-42 °C (lit.) | [1][2][5] |

| Boiling Point | 182 °C (lit.) | [1][2][5] |

| Density | 1.127 g/mL at 25 °C | [2] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate. | [5] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

Stability and Storage

This compound is a stable compound but can be sensitive to moisture and light.[1][5] For long-term storage, it is recommended to keep it in a dry, sealed container in a refrigerator (2-8°C) and protected from light.[6][7] It is incompatible with strong oxidizing agents.[1][5]

Thermal Decomposition

The thermal decomposition of phenol, and by extension this compound, has been studied to understand its behavior at high temperatures. Two primary initial decomposition pathways have been proposed[8]:

-

Isomerization and Decarbonylation: Phenol isomerizes to 2,4-cyclohexadienone, which then undergoes decarbonylation to produce cyclopentadiene (B3395910) and carbon monoxide.

-

Radical Fragmentation: Phenol fragments into a phenoxy radical and a hydrogen atom. The phenoxy radical can then decompose to a cyclopentadienyl (B1206354) radical and carbon monoxide.

Studies have shown that the isomerization pathway is a favored thermal decomposition step at the onset of pyrolysis and remains significant at higher temperatures.[8]

Experimental Protocols

This compound is extensively used as an internal standard in the quantitative analysis of phenol in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] The use of a deuterated standard allows for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[9]

General Workflow for Phenol Analysis using this compound Internal Standard

The following diagram illustrates a typical workflow for the analysis of phenol in an aqueous sample using this compound as an internal standard.

Caption: General workflow for phenol analysis using this compound.

Detailed Protocol for GC-MS Analysis of Phenol in Water

This protocol outlines a general procedure for the determination of phenol in a water sample using this compound as an internal standard with GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 100 mL of the water sample, add a known amount of this compound standard solution.

-

Adjust the pH of the sample to < 2 with a suitable acid.

-

Extract the sample twice with 50 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for phenol and this compound.

-

Logical Relationship for Quantification

The quantification of phenol is based on the ratio of the response of the native analyte to the response of the deuterated internal standard. This relationship is illustrated in the following diagram.

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is a crucial tool for researchers and scientists requiring accurate and precise quantification of phenol. Its physical and chemical properties are well-characterized, and its stability under proper storage conditions is excellent. The use of this compound as an internal standard in chromatographic methods provides a robust approach to mitigate matrix effects and other sources of analytical variability, ensuring high-quality data in research, drug development, and environmental monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ncasi.org [ncasi.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeted analysis of phenolic compounds by LC-MS [protocols.io]

An In-depth Technical Guide to the Synthesis and Manufacturing of Phenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of Phenol-d5 (C₆D₅OH), an isotopically labeled compound of significant interest in pharmaceutical research, metabolic studies, and as an internal standard in mass spectrometry-based analyses. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to serve as a practical resource for professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is an isotopically labeled analog of phenol (B47542) where the five hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612) atoms.[1] This isotopic substitution imparts a greater molecular weight (99.14 g/mol for C₆HD₅O) compared to unlabeled phenol (94.11 g/mol ), which allows for its use as an internal standard for the precise quantification of phenol in complex matrices via isotope dilution mass spectrometry.[2][3] Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond makes this compound a valuable tool for studying reaction mechanisms and metabolic pathways of phenolic compounds.[2][4] Its applications extend to organic synthesis, where it serves as a deuterated building block for more complex molecules, and in materials science for studies involving neutron scattering.[5][6]

Key Synthetic Strategies for this compound

The synthesis of this compound can be broadly categorized into two primary approaches: the direct deuteration of phenol through hydrogen-deuterium (H-D) exchange and the synthesis from a pre-deuterated benzene (B151609) precursor.

2.1. Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange is a widely employed and efficient method for the synthesis of this compound. This technique involves the direct replacement of hydrogen atoms on the phenol ring with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst.

Transition Metal Catalysis: Platinum on carbon (Pt/C) is a highly effective catalyst for the deuteration of phenol.[7] The reaction can proceed efficiently even at room temperature, leading to nearly quantitative deuterium incorporation.[7] Other platinum group metals on carbon supports, such as palladium (Pd/C) and iridium (Ir/C), are also utilized for the H-D exchange of arenes.[8][9] The general mechanism involves the activation of the C-H bond by the metal catalyst, facilitating the exchange with deuterium from D₂O.

Acid Catalysis: Acid-catalyzed H-D exchange is another common method.[2] Polymer-supported acid catalysts, such as Amberlyst 15, can be used to facilitate the deuteration of phenols in D₂O at elevated temperatures.[10] The electron-donating hydroxyl group of phenol activates the ortho and para positions, promoting electrophilic substitution with deuterium ions.[2] Under strongly acidic conditions and higher temperatures, deuteration at the meta position can also be achieved.[11][12]

2.2. Synthesis from Deuterated Benzene

An alternative strategy involves the synthesis of phenol from a commercially available deuterated precursor, such as benzene-d6 (B120219). This approach ensures a high level of isotopic enrichment in the final product. Several industrial methods for phenol synthesis can be adapted for this purpose.

-

Via Diazotization of Aniline-d5: A notable route involves the conversion of aniline (B41778) hydrochloride-d5 to this compound through diazotization.[12] This method is reported to be efficient.

-

Adapted Industrial Processes: The cumene (B47948) process, which involves the alkylation of benzene with propene to form cumene, followed by oxidation, is a major industrial route to phenol.[13] In principle, substituting benzene with benzene-d6 would yield cumene-d11, which would then be converted to this compound (and acetone-d6). Other direct oxidation methods for converting benzene to phenol could also be adapted.[14][15][16][17] Another laboratory-scale synthesis involves the sulfonation of benzene followed by alkali fusion.[18]

Experimental Protocols

3.1. Protocol 1: Platinum-Catalyzed H-D Exchange of Phenol

This protocol is adapted from the efficient deuteration method for aromatic rings using a Pt/C–D₂O–H₂ system.[7]

Materials:

-

Phenol

-

10% Platinum on carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.8+ atom % D)

-

Hydrogen gas (H₂)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Sealed reaction tube

Procedure:

-

In a sealed tube, a mixture of phenol (1 mmol), 10% Pt/C (50 mg, ~0.025 mmol Pt), and D₂O (2 mL) is prepared.

-

The atmosphere in the tube is replaced with hydrogen gas (1 atm).

-

The reaction mixture is stirred vigorously at room temperature (ca. 20 °C) for 24 hours.

-

Upon completion, the reaction mixture is filtered to remove the Pt/C catalyst.

-

The filtrate is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

The hydroxyl proton (-OD) will readily exchange with protons from any residual water during workup. To obtain Phenol-d6 (C₆D₅OD), the workup should be performed under anhydrous conditions or the final product should be re-dissolved in D₂O and lyophilized.

3.2. Protocol 2: Acid-Catalyzed Deuteration using Amberlyst 15

This protocol is based on the use of a polymer-supported acid catalyst for the deuteration of phenols.[10]

Materials:

-

Phenol

-

Amberlyst-15 resin (dry)

-

Deuterium oxide (D₂O, 99.8+ atom % D)

-

Nitrogen gas

-

Centrifugation tube

-

Diethyl ether

Procedure:

-

Dry Amberlyst-15 resin (100 mg) is added to a solution of phenol (100 mg, ~1.06 mmol) in deuterium oxide (6 mL) in a centrifugation tube under a nitrogen atmosphere.

-

The reaction vessel is tightly sealed and heated in an oil bath at 110 °C for 24 hours, with protection from light.

-

After cooling to room temperature, the mixture is centrifuged, and the supernatant D₂O is decanted.

-

The resin is washed with fresh D₂O (2 x 3 mL), and the D₂O fractions are combined.

-

The combined aqueous solution is extracted with diethyl ether (3 x 10 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Data Presentation

Table 1: Comparison of Catalytic H-D Exchange Methods for Phenol

| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation | Reference |

| 10% Pt/C, H₂ | D₂O | ~20 | 24 | Nearly Quantitative | [7] |

| Amberlyst-15 | D₂O | 110 | 24 | High (specific % not stated) | [10] |

| Pd(OAc)₂ / Ligand | D₂O / HFIP | 80 | 18 | >95% (ortho-selective for substituted phenol) | [9] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4165-62-2 | [1][5] |

| Molecular Formula | C₆HD₅O | [3][5] |

| Molecular Weight | 99.14 g/mol | [3][5] |

| Melting Point | 40-42 °C | [1] |

| Boiling Point | 182 °C | [1] |

| Isotopic Purity | Typically ≥ 98 atom % D |

Visualizations

Caption: Major synthetic routes to this compound.

Caption: Experimental workflow for catalytic H-D exchange.

References

- 1. This compound CAS#: 4165-62-2 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. nbinno.com [nbinno.com]

- 5. clearsynth.com [clearsynth.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. m.youtube.com [m.youtube.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Recent trends in phenol synthesis by photocatalytic oxidation of benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Highly Selective Synthesis of Phenol from Benzene over a Vanadium‐Doped Graphitic Carbon Nitride Catalyst | Semantic Scholar [semanticscholar.org]

- 18. Sciencemadness Discussion Board - Synthesis of phenol from benzene - Powered by XMB 1.9.11 [sciencemadness.org]

Navigating the Nuances of Deuteration: An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Phenol-d5

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This guide provides a comprehensive overview of the isotopic purity of commercially available Phenol-d5, a widely used building block in synthetic chemistry and a key internal standard in analytical methods. We delve into the typical purity levels offered by major suppliers, detail the analytical methodologies for its determination, and discuss potential chemical impurities.

Isotopic Purity of Commercial this compound: A Comparative Overview

This compound (C₆D₅OH) is a stable isotope-labeled analog of phenol (B47542) where the five hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). The degree of this replacement, or isotopic enrichment, is a crucial quality attribute. Commercially available this compound typically boasts a high isotopic purity, generally around 98 atom percent deuterium (atom % D). This signifies that, on average, 98% of the hydrogen isotopes at the specified positions on the benzene (B151609) ring are deuterium.

To provide a clearer picture for researchers, the following table summarizes the stated isotopic purity of this compound from several prominent chemical suppliers. It is important to note that the most accurate and detailed information, including the distribution of different deuterated species (e.g., d5, d4, d3), is found on the Certificate of Analysis (CoA) provided with each specific batch of the product.

| Supplier | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | 98[1] |

| Cambridge Isotope Laboratories, Inc. | 98[2][3] |

| Clearsynth | Not less than 99% (Purity by HPLC)[4] |

| LGC Standards | 98 atom % D |

| United States Biological | Highly Purified |

Note: The data presented in this table is based on information available on the suppliers' websites and may vary between different product lots. For precise data, always refer to the Certificate of Analysis for a specific batch.

Determining Isotopic Purity: Key Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the extent and position of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR can be employed.

¹H NMR Spectroscopy Protocol for Isotopic Purity Assessment:

The principle behind using ¹H NMR is to quantify the small residual proton signals in the deuterated positions. By comparing the integral of these residual proton signals to the integral of a known, non-deuterated internal standard or the non-deuterated hydroxyl proton of this compound itself, the isotopic enrichment can be calculated.

Experimental Workflow for ¹H NMR Analysis:

References

In-Depth Technical Guide to the Safe Handling of Phenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for Phenol-d5. Given the limited availability of specific toxicological data for the deuterated compound, this document leverages the extensive data available for its non-deuterated analogue, phenol (B47542), as a primary reference. The hazard classifications for this compound are identical to those of phenol, indicating that its toxicological properties are considered equivalent.

Core Safety and Hazard Information

This compound is classified as a hazardous substance with significant health risks. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][2] |

| H314 | Causes severe skin burns and eye damage.[1][2][3] | |

| H341 | Suspected of causing genetic defects.[1][2][3] | |

| H373 | May cause damage to organs through prolonged or repeated exposure.[1][2][3] | |

| H411 | Toxic to aquatic life with long lasting effects.[3] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2][3] |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P310 | Immediately call a POISON CENTER/doctor.[2][4] |

Quantitative Data

The following tables summarize the physical, chemical, and toxicological properties of this compound and its non-deuterated analogue, phenol.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₅OH |

| Molecular Weight | 99.14 g/mol [5] |

| Appearance | Crystals[5] |

| Melting Point | 40-42 °C[5] |

| Boiling Point | 182 °C[5] |

| Density | 1.127 g/mL at 25 °C[5] |

| Flash Point | 79 °C (closed cup)[5] |

Acute Toxicity Data (Phenol)

| Route | Species | LD50 Value | Reference |

| Oral | Rat | 340 - 650 mg/kg | [6] |

| Oral | Rabbit | 420 mg/kg | [6] |

| Oral | Mouse | 282 - 427 mg/kg | [6] |

| Dermal | Rat | 669 mg/kg | [1] |

| Dermal | Rabbit | 850 - 1400 mg/kg | [1][7] |

Experimental Protocols

Detailed methodologies for key toxicological assessments of phenol are summarized below. These protocols are representative of the types of studies used to determine the acute toxicity of phenolic compounds.

Oral LD50 Study in Rats (Adapted from Deichmann & Witherup, 1944)

-

Objective: To determine the median lethal dose (LD50) of phenol following oral administration in rats.

-

Test Substance: Phenol, administered as an aqueous solution.

-

Animal Model: Wistar rats.

-

Methodology:

-

Rats were fasted prior to dosing.

-

Phenol was administered via oral gavage in various concentrations.[8]

-

Animals were observed for clinical signs of toxicity, including muscle twitching, tremors, loss of coordination, and convulsions.[6]

-

The number of mortalities within a specified observation period (e.g., 24 hours to 14 days) was recorded for each dose group.[6]

-

The LD50 was calculated using appropriate statistical methods.

-

Dermal LD50 Study in Rabbits (Adapted from Flickinger, 1976)

-

Objective: To determine the single-dose LD50 for skin penetration of phenol in rabbits.

-

Test Substance: Phenol.

-

Animal Model: Male albino rabbits.

-

Methodology:

-

The hair on the backs of the rabbits was clipped.

-

Phenol was applied to both abraded and intact skin and held in contact for up to 24 hours.[1]

-

The application site was observed for local effects such as irritation, erythema, and necrosis.

-

Animals were monitored for systemic toxicity and mortality over a 14-day observation period.[7]

-

The dermal LD50 was estimated based on the observed mortality rates at different dose levels.[1]

-

Mandatory Visualizations

This compound Handling and Emergency Response Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

Caption: Workflow for the safe handling and emergency response for this compound.

Putative Signaling Pathways in Phenol-Induced Toxicity

Phenol exerts its toxicity through multiple mechanisms. At a cellular level, it is known to denature proteins and disrupt cell membranes. Furthermore, studies on phenolic compounds suggest the involvement of specific signaling pathways in mediating their cytotoxic effects.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study Reports [ntp.niehs.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. The US National Toxicology Program study (2018) - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 6. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

Phenol-d5, the deuterated analogue of phenol (B47542), serves as an indispensable tool in modern scientific research. Its unique isotopic signature, where five hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612), provides a stable, non-radioactive label that allows for precise tracking and quantification in a multitude of analytical and research applications. This technical guide delves into the core applications of this compound, offering in-depth insights into its use as an internal standard, a probe in nuclear magnetic resonance studies, and a tracer in metabolic and environmental fate investigations. Detailed experimental protocols and quantitative data are presented to facilitate its integration into advanced research workflows.

Internal Standard for Quantitative Mass Spectrometry

The most prevalent application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for the accurate quantification of phenol and its derivatives in complex matrices.[1][2] Due to its near-identical physicochemical properties to unlabeled phenol, this compound co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer.[1][3] This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.[2][3]

Experimental Protocol: Quantification of Phenol in Water by GC-MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of phenol in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

-

This compound solution (e.g., 100 µg/mL in methanol)

-

Phenol standard solutions for calibration

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Dichloromethane (DCM)

-

Methanol

-

Reagent water

-

Anhydrous sodium sulfate (B86663)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

2. Sample Preparation:

- Collect a 1-liter water sample in an amber glass bottle.

- If residual chlorine is present, add 40-50 mg of sodium sulfite (B76179) to dechlorinate.

- Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.

- Spike the sample with a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).[4]

- Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH < 2).[4]

- Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[4]

- After the sample has passed through, dry the cartridge by purging with nitrogen or under vacuum.

- Elute the trapped analytes with 10 mL of DCM into a collection tube.[4]

- Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water.

- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1][4]

3. Derivatization:

- To the 1 mL concentrated extract, add 100 µL of BSTFA (with 1% TMCS).[4]

- Cap the vial tightly and heat at 70°C for 30 minutes.[4]

- Allow the vial to cool to room temperature before GC-MS analysis.[4]

4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Injection Volume: 1 µL

- Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow of 1.2 mL/min

- Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.[5]

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

5. Data Analysis:

- Monitor the characteristic ions for the derivatized phenol and this compound.

- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

- Quantify the concentration of phenol in the sample using a calibration curve prepared with known concentrations of phenol and a constant concentration of this compound.

Quantitative Data for GC-MS Analysis

| Parameter | Value/Range | Reference |

| Calibration Curve Range | 1 - 7500 µg/L | [6] |

| Spiking Concentration of Internal Standard | 10 µg/L | [4] |

| GC Oven Temperature Program | 60°C (1 min) -> 280°C (15°C/min), hold 5 min | [5] |

| MS Ionization Energy | 70 eV | [5] |

Workflow for Phenol Quantification using this compound

Probing Molecular Dynamics with Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is a valuable tool in solid-state deuterium (²H) NMR spectroscopy for investigating the molecular dynamics and interactions of phenol within various materials. The deuterium nucleus possesses a quadrupole moment that is sensitive to its local electronic environment, making ²H NMR an effective technique for studying molecular motion.

A key application is the study of phenol as a plasticizer in polymers. For instance, the behavior of this compound in Nylon 6 has been examined under mechanical stress.[7] By analyzing the changes in the deuterium NMR spectra of this compound absorbed into the amorphous regions of Nylon 6 during deformation, researchers can gain insights into the molecular reorientations of the phenol molecules and their interaction with the polymer matrix.[7] This information is crucial for understanding the mechanisms of plasticization and the mechanical properties of the material.[7]

Another application is in assessing the solidification and stabilization of hazardous waste. The mobility of this compound in a cement matrix can be monitored using ²H NMR to determine if the phenol is effectively immobilized or if it remains mobile within the pore water.[8][9] The line shape and relaxation times of the deuterium NMR signal provide information about the rotational and translational motion of the this compound molecules, indicating the strength of the interaction between the phenol and the cement.[8]

Experimental Protocol: ²H NMR Analysis of this compound in a Polymer Matrix

This protocol provides a general methodology for studying the molecular dynamics of this compound within a polymer.

1. Sample Preparation:

- Dissolve this compound in a suitable solvent (e.g., CCl₄).[7]

- Immerse the polymer sample (e.g., a Nylon 6 rod) in the this compound solution to allow for absorption into the amorphous regions.[7]

- Determine the mass of absorbed this compound by weighing the polymer before and after immersion.[7]

2. NMR Spectroscopy:

- Place the polymer sample containing this compound into an NMR probe.

- Acquire deuterium NMR spectra at various temperatures or under applied mechanical stress.[7]

- Use appropriate pulse sequences to measure spectral lineshapes and spin-lattice relaxation times (T₁).

3. Data Analysis:

- Analyze the spectral lineshapes to determine the nature of molecular motion (e.g., isotropic tumbling, anisotropic rotation).

- Analyze the temperature dependence of the spectra and T₁ values to calculate activation energies for molecular reorientations.[8]

Conceptual Diagram of this compound Mobility in Different Environments

Tracing Environmental Fate and Metabolic Pathways

Deuterated compounds like this compound are valuable as tracers in studies of environmental fate and metabolism. By introducing this compound into a system, researchers can track its movement, degradation, and transformation products without the need for radioactive isotopes.

In environmental studies, this compound can be used to investigate processes such as biodegradation, photodegradation, and sorption in soil and water.[10][11] By analyzing samples over time using mass spectrometry, the disappearance of the deuterated parent compound and the appearance of deuterated metabolites can be monitored, providing insights into the rates and pathways of environmental degradation.[12][13]

In metabolic research, this compound can be administered to organisms to study its biotransformation. The deuterated label allows for the clear distinction between the administered phenol and endogenous phenolic compounds. This is crucial for elucidating metabolic pathways, identifying metabolites, and understanding the toxicokinetics of phenol.[6][14][15][16] For example, studies on the metabolism of phenol by microorganisms or in liver microsomes can utilize this compound to identify the formation of hydroxylated and conjugated metabolites.[15][17]

Simplified Metabolic Pathway of Phenol

Conclusion

This compound is a versatile and powerful tool for researchers across various scientific disciplines. Its primary application as an internal standard in mass spectrometry ensures the highest level of accuracy and precision in quantitative analysis. Furthermore, its utility in NMR spectroscopy provides unique insights into molecular dynamics and interactions in materials science. As a stable isotope tracer, it enables the elucidation of complex environmental and metabolic pathways. The methodologies and data presented in this guide underscore the critical role of this compound in advancing scientific knowledge and supporting the development of robust and reliable analytical methods.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Beer-Derived (Poly)phenol Metabolism in Individuals With and Without Metabolic Syndrome: A Comparative Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Solid-state Deuterium NMR Spectroscopy of d5-Phenol in White Portland " by Michael A. Janusa [scholarworks.sfasu.edu]

- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Environmental fate of phenolic endocrine disruptors: field and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]

- 14. Metabolic activation of phenol by human myeloperoxidase and horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic fate of polyphenols in the human superorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the demanding fields of pharmaceutical development and clinical research, achieving the highest degree of accuracy and precision is not just a goal, but a necessity. The use of internal standards is a fundamental strategy to mitigate the inherent variability in complex analytical workflows. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have unequivocally emerged as the gold standard, providing a level of reliability that is unparalleled by other methods.

This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to enhance the robustness and quality of their quantitative data.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique relies on the addition of a known amount of a deuterated version of the analyte to the sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically and physically almost identical to the analyte of interest, it experiences the same procedural variations throughout the entire analytical workflow.[3] These variations can include:

-

Sample loss during extraction and cleanup: Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard.[4]

-

Inconsistencies in derivatization: If a chemical derivatization step is required, both the analyte and the internal standard will react in a similar manner.

-

Fluctuations in instrument response: Ion suppression or enhancement in the mass spectrometer's ion source, a common challenge in complex matrices, will affect both molecules to a similar degree.[4]

Since the mass spectrometer can differentiate between the analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the final quantitative result.[2]

Advantages of Deuterated Internal Standards

The adoption of deuterated internal standards offers numerous advantages over other types of internal standards, such as structural analogs.

-

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), deuterated standards have nearly identical physicochemical properties to the analyte, leading to almost identical retention times. This co-elution ensures that both compounds experience the same analytical conditions, particularly the matrix effects at the point of elution.[5]

-

Similar Ionization Efficiency: The deuterated standard and the analyte ionize with very similar efficiency in the mass spectrometer's source, providing excellent correction for matrix-induced signal suppression or enhancement.[5]

-

Improved Accuracy and Precision: The use of deuterated internal standards consistently leads to more accurate and precise data, as demonstrated in numerous studies.[6]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][7]

Data Presentation: A Comparative Overview

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies, highlighting the enhanced performance of assays that utilize deuterated internal standards over those using structural analogs.

| Analyte | Internal Standard Type | Matrix | Mean Accuracy (%) | Precision (%CV) | Reference |

| Kahalalide F | Deuterated (SIL) | Not Specified | 100.3 | 7.6 | [8] |

| Kahalalide F | Structural Analogue | Not Specified | 96.8 | 8.6 | [8] |

| Spiperone | Deuterated (Expected) | Not Specified | 95-105 | <10 | [9] |

| Spiperone | Structural Analogue (Typical) | Not Specified | 90-110 | <15 | [9] |

| Analyte | Internal Standard | Inter-patient CV (%) | Reference |

| Sirolimus | Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7 | [5] |

| Sirolimus | Structural Analogue (Desmethoxyrapamycin) | 7.6 - 9.7 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated internal standards in a regulated environment. Below are representative protocols for key experiments in a typical bioanalytical workflow.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol outlines the common steps for extracting a small molecule drug and its deuterated internal standard from a biological matrix like plasma.

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a microcentrifuge tube.[6]

-

Internal Standard Spiking: Add a fixed volume of the deuterated internal standard working solution to all samples, calibration standards, and quality controls (QCs), except for the blank matrix.[5]

-

Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid) to each tube.[10] A zinc sulfate (B86663) solution in methanol can also be used.[11]

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Immunosuppressants in Whole Blood

This protocol is a representative example for the therapeutic drug monitoring of immunosuppressants.

-

Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus

-

Internal Standards: Corresponding deuterated analogs (e.g., Cyclosporine A-d4, Tacrolimus-¹³C-d₂, Sirolimus-¹³C-d₃, Everolimus-d₄)[1]

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[11]

-

Gradient: A suitable gradient elution to achieve separation of the analytes from endogenous interferences.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity for both the analyte and the deuterated internal standard. It is best practice to optimize these parameters independently for each compound.[12]

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a weighting factor (e.g., 1/x²).[13]

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: A decision-making flowchart for the selection of a suitable deuterated internal standard.

Caption: Workflow for the evaluation of matrix effects using a deuterated internal standard.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern quantitative mass spectrometry. As demonstrated through the principles, data, and protocols presented in this guide, they provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand both scientific and regulatory scrutiny. As the demand for greater analytical sensitivity and precision continues to grow, the role of deuterated internal standards as the cornerstone of reliable quantification will only become more significant.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Critical Role of Phenol-d5 in High-Precision Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the environmental, clinical, and pharmaceutical sectors, the demand for accuracy and precision is paramount. The analysis of volatile phenols, a class of compounds significant as industrial contaminants, flavor components, and metabolic indicators, is frequently complicated by complex sample matrices that introduce analytical variability.[1] To overcome these challenges, Stable Isotope Dilution Analysis (SIDA) employing deuterated standards has become the gold standard.[2] This guide explores the foundational role of Phenol-d5 (C₆D₅OH), a deuterated analog of phenol (B47542), in achieving robust and defensible quantitative results.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that hinges on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample at the outset of the analytical process.[2][3] this compound, in which five hydrogen atoms on the phenyl ring are replaced by deuterium, serves as an ideal internal standard for phenol quantification.

The fundamental premise of IDMS is that the labeled standard (this compound) is chemically and physically almost identical to the native, unlabeled analyte (phenol).[2] This similarity ensures that both compounds behave virtually identically during every step of the analytical workflow, including extraction, derivatization, and chromatographic separation.[2][4] Consequently, any loss of analyte during sample preparation or fluctuations in instrument signal will affect both the native analyte and the internal standard to the same degree. By measuring the response ratio of the native analyte to the known amount of the added labeled standard, analysts can correct for these variations and calculate the true concentration of the analyte with exceptional accuracy.[3]

Key Physicochemical Properties

This compound is a crystalline solid with properties that make it highly suitable as an internal standard. Its deuteration results in a mass shift of +5 atomic mass units compared to unlabeled phenol, allowing for clear differentiation by a mass spectrometer without significantly altering its chemical behavior.

| Property | Value | Reference |

| Chemical Formula | C₆D₅OH | [5] |

| Molecular Weight | 99.14 g/mol | [6] |

| CAS Number | 4165-62-2 | [5] |

| Boiling Point | 182 °C | |

| Melting Point | 40-42 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift | M+5 |

Standard Experimental Workflow and Protocols

The use of this compound is primarily coupled with mass spectrometry techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The following sections detail generalized protocols for these applications.

This protocol provides a framework for analyzing phenols in aqueous samples, a common application in environmental monitoring.[2]

-

Sample Preparation (Solid-Phase Extraction - SPE)

-

Collect a 1-liter water sample in a clean glass container and acidify to pH < 2.[2]

-

Spike the sample with a known quantity of this compound solution.[2]

-

Condition an SPE cartridge (e.g., polymeric sorbent) according to the manufacturer's instructions.

-

Load the water sample onto the SPE cartridge.[7]

-

Wash the cartridge to remove interferences (e.g., with a methanol/water solution).[7]

-

Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.[7]

-

Elute the trapped analytes (phenol and this compound) with an appropriate solvent like dichloromethane (B109758) or a mixture of dichloromethane/methanol.[2][7]

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]

-

-

GC-MS Instrumentation and Conditions

-

Injector: Splitless mode, 250°C.[1]

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1]

-

Oven Program: A programmed temperature gradient is used to ensure separation. A typical program might be: Initial temperature of 40°C (hold for 4 min), ramp at 4°C/min to 230°C, and hold for 10 minutes.[1]

-

Mass Spectrometer (MS):

-

LC-MS/MS is often preferred for less volatile phenols or when analyzing complex biological matrices.

-

Sample Preparation: Sample preparation can vary widely but often involves protein precipitation for biological samples or liquid-liquid extraction (LLE), followed by spiking with this compound.

-

LC-MS/MS Instrumentation and Conditions

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[2]

-

Mobile Phase: Gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[2][9]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typical for phenols.[2]

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[2] This involves monitoring specific precursor-to-product ion transitions for both phenol and this compound.

-

Quantitative Performance Data

The use of this compound and the IDMS technique yields excellent analytical performance, crucial for regulatory compliance and research. While specific performance characteristics are method- and matrix-dependent, the following table summarizes typical performance data reported in relevant literature for phenolic compounds.

| Parameter | Typical Value Range | Significance |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Enables trace-level detection in environmental and biological samples.[10] |

| Limit of Quantitation (LOQ) | 0.04 - 0.6 µg/L | Defines the lowest concentration that can be reliably quantified.[10] |

| Recovery | > 90% | High recovery demonstrates the efficiency of the extraction process.[10] |

| Precision (RSD) | ≤ 10% | Low Relative Standard Deviation indicates high method reproducibility.[11] |

| Linearity (R²) | ≥ 0.99 | Ensures a proportional response across a range of concentrations.[12] |

Advantages of Using this compound

The adoption of this compound as an internal standard offers unparalleled benefits for quantitative analysis:

-

Enhanced Accuracy and Precision: It effectively compensates for analyte loss during sample preparation and corrects for instrumental variability.[4]

-

Matrix Effect Correction: It mitigates the signal suppression or enhancement caused by co-eluting components from complex matrices like plasma or wastewater, a major challenge in LC-MS/MS analysis.[4]

-

Improved Reliability: By co-eluting with the native analyte, it provides a constant reference point, leading to highly reliable and defensible data.[1]

-

Robustness: The method is less susceptible to minor variations in experimental conditions, making it more rugged for routine analysis.[13]

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative analysis of phenol. By serving as a near-perfect internal standard in isotope dilution mass spectrometry, it enables the correction of procedural errors and matrix-induced variations that can compromise data quality.[1] The implementation of analytical methods incorporating this compound ensures the generation of accurate, precise, and reliable data, which is fundamental for informed decision-making in environmental monitoring, clinical toxicology, and pharmaceutical development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenol D5 (2,3,4,5,6 D5) | LGC Standards [lgcstandards.com]

- 6. Phen-d5-ol | C6H6O | CID 12205419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. massbank.eu [massbank.eu]

- 9. mdpi.com [mdpi.com]

- 10. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a stable-isotope dilution liquid chromatography-tandem mass spectrometry method for the determination of bisphenols in ready-made meals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted analysis of phenolic compounds by LC-MS [protocols.io]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Phenol-d5: Sourcing and Procurement for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Phenol-d5, a crucial deuterated standard in research and development. It details available purchasing options from various suppliers, presents key quantitative data in a comparative format, and outlines general experimental protocols for its use and analysis. This document is intended to assist researchers in making informed decisions for the procurement and application of this compound in their studies.

Introduction to this compound

This compound is a stable isotope-labeled analog of phenol (B47542) where the five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in a variety of scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements of phenol in complex matrices. This compound is also utilized in mechanistic studies of chemical reactions and in the synthesis of deuterated pharmaceutical compounds.[1][2]

This compound Suppliers and Purchasing Options

A number of chemical suppliers offer this compound for research purposes. The products can vary in terms of isotopic and chemical purity, available quantities, and price. Below is a summary of offerings from prominent suppliers to aid in the selection process.

Data Presentation: Comparison of this compound Offerings

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 425370 | ≥98 | Not specified | 1 g, 5 g |

| Clearsynth | CS-T-60354 | Not specified | ≥99% (by HPLC)[2] | Inquire for details |

| LGC Standards | TRC-P318003 | Not specified | >95% (by GC)[3] | 100 mg, 1 g, 5 g[4] |

| Cambridge Isotope Laboratories, Inc. | DLM-370 | 98 | 98% | 5 g |

| AccuStandard | M-625-18-10X | Not specified | Certified Reference Material (2.0 mg/mL in CH2Cl2) | 1 mL |

Note: Pricing information has been omitted as it is subject to change. Please refer to the suppliers' websites for current pricing.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and applications.

General Synthetic Approach

While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, a general approach can be inferred from established methods for phenol synthesis and deuterium labeling. One plausible route involves the deuteration of a phenol precursor. For instance, benzene can be perdeuterated to benzene-d6, which is then functionalized to introduce a hydroxyl group. Common methods for the hydroxylation of benzene derivatives, such as the cumene (B47948) process or direct oxidation, could be adapted for this purpose. The reaction progress would be monitored by techniques such as NMR and mass spectrometry to ensure complete deuteration and purification of the final product.

Quality Control and Analysis Methodologies

To ensure the identity and purity of this compound, a combination of analytical techniques is typically employed.

GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like this compound and confirming its isotopic enrichment.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or methanol. An internal standard may be added for quantitative analysis.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to identify all components and in selected ion monitoring (SIM) mode for sensitive quantification of this compound and any expected impurities. The mass spectrum of this compound will show a molecular ion peak at m/z 99, confirming the presence of the five deuterium atoms.

-

HPLC with UV detection is a common method for determining the chemical purity of non-volatile or thermally labile compounds, and can also be applied to this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detector: A UV detector is set to a wavelength where phenol has strong absorbance (e.g., 270 nm).

-

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak is compared to that of a known phenol standard. The peak area of the main peak relative to the total area of all peaks is used to calculate the chemical purity.

NMR spectroscopy is essential for confirming the structure of this compound and determining the extent of deuteration.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6).

-

¹H NMR: The ¹H NMR spectrum will show a significant reduction in the intensity of the aromatic proton signals compared to the signal of the hydroxyl proton, confirming the high level of deuteration on the aromatic ring. The residual proton signals in the aromatic region can be integrated to quantify the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the phenol ring. The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, further confirming the deuteration.

-

²H NMR: Deuterium NMR can be performed to directly observe the deuterium signals and confirm their presence on the aromatic ring.

Visualizing Workflows

To aid in the understanding of the procurement and quality control processes, the following diagrams have been generated.

Caption: Procurement workflow for this compound.

References

- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Core Principles of Using Phenol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles and practical applications of Phenol-d5 as an internal standard in quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical methodologies, particularly in chromatography coupled with mass spectrometry. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to underscore the advantages of this approach in research, clinical diagnostics, and drug development.

Core Principles: The Role of Deuterated Internal Standards

In the realm of quantitative analysis, particularly with highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), achieving accuracy and precision is paramount.[1] An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest.[2]

This compound, a deuterated analog of phenol (B47542) where five hydrogen atoms on the aromatic ring are replaced with deuterium, serves as an excellent internal standard for the quantification of phenol.[3][4] The core principle behind its efficacy lies in isotope dilution mass spectrometry (IDMS) .[5][6] This technique relies on the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation steps.[5][6]

Key Advantages of Using this compound:

-

Physicochemical Similarity: this compound exhibits nearly identical physicochemical properties to native phenol, including polarity, solubility, and chromatographic retention time.[1][2][7] This ensures that both compounds behave similarly during sample extraction, cleanup, derivatization, and chromatographic separation.[1][5]

-

Correction for Matrix Effects: Complex biological and environmental samples often contain interfering substances that can enhance or suppress the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[8][9] Since this compound co-elutes with phenol and is affected by the matrix in the same way, the ratio of their signals remains constant, allowing for accurate quantification.[9][10]

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some analyte loss is often inevitable.[8] By adding this compound at the beginning of the workflow, any loss of the internal standard will be proportional to the loss of the native phenol, thus correcting for these variations.[5]

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly enhances the precision and accuracy of quantitative methods by minimizing variability introduced during sample handling and instrumental analysis.[1][9][10]

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective implementation as an internal standard.

| Property | Value | References |

| Chemical Formula | C₆D₅OH | [11] |

| Molecular Weight | 99.14 g/mol | [11][12] |

| CAS Number | 4165-62-2 | [3][4][11] |

| Appearance | Crystalline solid | [3][4] |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 182 °C | [3][4] |

| Isotopic Purity | Typically ≥98 atom % D | [11] |

Experimental Protocols

The successful application of this compound as an internal standard requires well-defined and validated experimental procedures. Below are detailed methodologies for its use in GC-MS and LC-MS analysis.

The following diagram illustrates the general workflow for quantitative analysis using this compound as an internal standard.

Caption: General experimental workflow for quantitative analysis using this compound.

This protocol is a general guideline for the determination of phenol in water samples and may require optimization.

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled phenol and this compound in a suitable solvent (e.g., methanol (B129727) or acetone).

-

Prepare a series of working standard solutions of phenol by serial dilution of the stock solution.

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 100 mL water sample, add a known amount of the this compound working solution.

-

Acidify the sample to a pH < 2 with a suitable acid.

-

Condition an SPE cartridge (e.g., a polymeric sorbent) according to the manufacturer's instructions.

-

Pass the water sample through the SPE cartridge to extract phenol and this compound.

-

Wash the cartridge to remove interferences.

-

Elute the trapped analytes with an appropriate solvent (e.g., dichloromethane).[1]

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1]

-

-

Derivatization (Optional but Recommended for GC-MS):

-

Phenols can be derivatized to improve their chromatographic properties and sensitivity. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

-

To the 1 mL extract, add the derivatizing agent and heat as required by the specific protocol.

-

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: Optimized for the separation of phenol from other matrix components.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both phenol and this compound.

-

This protocol outlines a general procedure for the analysis of phenol in plasma.

-

Preparation of Standards:

-

Similar to the GC-MS protocol, prepare stock and working solutions of phenol and this compound.

-

-

Sample Preparation (Protein Precipitation and LLE):

-

To 100 µL of plasma, add a known amount of the this compound working solution.

-

Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortex.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction on the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for phenols.

-

Data Analysis and Quantification

The quantification of phenol is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Caption: Logical flow for quantification using an internal standard and calibration curve.

A calibration curve is constructed by analyzing a series of standards with known concentrations of phenol and a constant concentration of this compound. The peak area ratio is plotted against the concentration of phenol, and a linear regression is applied. The concentration of phenol in an unknown sample is then determined by calculating its peak area ratio and interpolating this value on the calibration curve.

Quantitative Performance Data

The use of this compound as an internal standard allows for the achievement of low detection limits and high accuracy and precision. The following table summarizes typical performance characteristics from various studies.

| Parameter | Matrix | Analytical Technique | Typical Value | References |

| Limit of Detection (LOD) | Water | GC-MS | 0.6 µg/L | [13] |

| Limit of Quantitation (LOQ) | Plasma | LC-MS/MS | 0.1 - 1.0 µg/L | [5] |

| Recovery | Water | SPE-GC-MS | 70-130% | [5] |

| Recovery | Soil | QuEChERS-LC-MS/MS | 67-97% | [5] |

| Precision (%RSD) | Plasma | LC-MS/MS | < 15% | [5] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of phenol in a variety of complex matrices. Its near-identical chemical and physical properties to the native analyte make it an ideal internal standard, effectively compensating for sample loss during preparation and mitigating matrix effects during analysis. The principles of isotope dilution mass spectrometry, when combined with robust analytical techniques like GC-MS and LC-MS/MS, provide a "gold standard" approach for obtaining high-quality, defensible data in research, environmental monitoring, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 4165-62-2 [m.chemicalbook.com]

- 4. This compound | 4165-62-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. 苯酚-2,3,4,5,6-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. Phen-d5-ol | C6H6O | CID 12205419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ncasi.org [ncasi.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Phenol using Phenol-d5 as an Internal Standard by GC-MS

Introduction

Phenol (B47542) and its derivatives are significant compounds monitored in environmental analysis, industrial processes, and biomedical research due to their potential toxicity and widespread use.[1][2] Accurate and precise quantification of phenol is crucial for assessing environmental impact and human exposure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds like phenol.[3][4]

The use of a stable isotope-labeled internal standard, such as Phenol-d5, is considered the gold standard for quantitative analysis by GC-MS.[1] This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process.[1] this compound is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the native phenol, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[5] This co-elution allows for the correction of variations that can occur throughout the analytical workflow, including matrix effects, inconsistencies in injection volume, and fluctuations in instrument response, thereby leading to highly accurate and reliable quantitative results.[1][5]